molecular formula C38H42N2O6 B072073 Pheanthine CAS No. 1263-79-2

Pheanthine

Cat. No.: B072073
CAS No.: 1263-79-2
M. Wt: 622.7 g/mol
InChI Key: WVTKBKWTSCPRNU-LOYHVIPDSA-N
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Description

Phenanthrene is a polycyclic aromatic hydrocarbon composed of three fused benzene rings arranged in an angular fashion. Its chemical formula is C₁₄H₁₀. Phenanthrene is a colorless, crystalline solid at room temperature and has a faintly aromatic odor. It is commonly found in coal tar and is used in the production of dyes, plastics, pesticides, explosives, and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrene can be synthesized through several methods:

Industrial Production Methods: Phenanthrene is primarily obtained from coal tar distillation. The coal tar is subjected to fractional distillation, and phenanthrene is isolated from the middle oil fraction. It is then purified through recrystallization .

Chemical Reactions Analysis

Phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: tert-butyl hydroperoxide, molybdenum acetylacetonate.

    Reduction: Lithium aluminium hydride.

    Halogenation: Bromine.

    Sulfonation: Sulfuric acid.

Major Products:

    Phenanthrenequinone: From oxidation.

    9,10-Dihydrophenanthrene: From reduction.

    9-Bromophenanthrene: From halogenation

Scientific Research Applications

Phenanthrene has diverse applications in scientific research:

Mechanism of Action

Phenanthrene exerts its effects primarily through its interactions with biological systems. It is known to undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The metabolic pathways involve cytochrome P450 enzymes, which convert phenanthrene to phenanthrenequinone and other reactive metabolites .

Comparison with Similar Compounds

Phenanthrene is often compared with other polycyclic aromatic hydrocarbons such as:

    Anthracene: A linear isomer of phenanthrene with three fused benzene rings arranged in a straight line.

    Naphthalene: Consists of two fused benzene rings and is less complex than phenanthrene.

    Pyrene: Contains four fused benzene rings and is larger and more complex than phenanthrene.

Uniqueness: Phenanthrene’s angular structure and stability make it unique among polycyclic aromatic hydrocarbons. Its ability to undergo various chemical reactions at specific positions (9 and 10) also distinguishes it from other similar compounds .

Properties

IUPAC Name

(1R,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTKBKWTSCPRNU-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317023
Record name (-)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263-79-2
Record name (-)-Tetrandrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrondrine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (-)-Tetrandrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRANDRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDW9ZLW86P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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